molecular formula C18H25FN2O4 B3088783 1-Tert-butyl 2-methyl (2S,4S)-4-[(4-fluorobenzyl)-amino]pyrrolidine-1,2-dicarboxylate CAS No. 1186652-76-5

1-Tert-butyl 2-methyl (2S,4S)-4-[(4-fluorobenzyl)-amino]pyrrolidine-1,2-dicarboxylate

Cat. No.: B3088783
CAS No.: 1186652-76-5
M. Wt: 352.4 g/mol
InChI Key: BPYVRAWLYXUOPH-GJZGRUSLSA-N
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Description

This compound is a chiral pyrrolidine derivative featuring a tert-butyl carbamate at the 1-position, a methyl ester at the 2-position, and a 4-fluorobenzylamino substituent at the 4-position of the pyrrolidine ring. Its stereochemistry is defined as (2S,4S), which is critical for its interactions in asymmetric synthesis or biological systems. The molecular formula, inferred from its SMILES string (CC(C)(C)OC(=O)N1CC@HNCC2=CC=C(C=C2)F), is C₁₈H₂₄FN₂O₄, with a PubChem CID of 25219672 .

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(4-fluorophenyl)methylamino]pyrrolidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O4/c1-18(2,3)25-17(23)21-11-14(9-15(21)16(22)24-4)20-10-12-5-7-13(19)8-6-12/h5-8,14-15,20H,9-11H2,1-4H3/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYVRAWLYXUOPH-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several pyrrolidine dicarboxylates, differing in substituents, stereochemistry, and functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents (Position 4) Stereochemistry Key Applications
Target Compound : 1-Tert-butyl 2-methyl (2S,4S)-4-[(4-fluorobenzyl)-amino]pyrrolidine-1,2-dicarboxylate C₁₈H₂₄FN₂O₄ ~377.4 4-Fluorobenzylamino (2S,4S) Pharmaceutical intermediate
1-Benzyl 2-methyl (2S,4S)-4-[(tert-butoxycarbonyl)amino]pyrrolidine-1,2-dicarboxylate C₁₉H₂₆N₂O₆ 378.42 BOC-amino (2S,4S) Ligand synthesis, intermediate
1-(tert-Butyl) 2-methyl (2S,4R)-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate C₁₂H₁₈F₃NO₄ ~321.3 Trifluoromethyl (2S,4R) SARS-CoV-2/MERS-CoV protease inhibitor precursor
1-Tert-butyl 2-chloromethyl (2S,4R)-4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate C₁₂H₁₈ClF₂NO₅ 329.73 Difluoromethoxy (2S,4R) Reactive intermediate for alkylation
(2S,4S)-1-Tert-butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate C₁₂H₁₉N₃O₄ ~293.3 Azido (2S,4S) Click chemistry applications
(2S,4S)-1-Tert-butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate C₁₈H₂₃NO₆ 349.38 Benzoyloxy (2S,4S) Protecting group strategies
1-Tert-butyl 2-methyl (2S,4S)-4-[(2-chlorobenzyl)-amino]pyrrolidine-1,2-dicarboxylate C₁₈H₂₄ClN₂O₄ ~393.9 2-Chlorobenzylamino (2S,4S) Bioactive intermediate (ortho-substitution effects)

Key Comparisons:

Substituent Effects: The 4-fluorobenzylamino group in the target compound enhances lipophilicity and metabolic stability compared to the BOC-amino group in the C₁₉H₂₆N₂O₆ analog . Trifluoromethyl () and difluoromethoxy () groups introduce strong electron-withdrawing effects, altering reactivity in nucleophilic substitutions .

Stereochemical Influence :

  • The (2S,4S) configuration in the target compound contrasts with the (2S,4R) diastereomers (e.g., ), which may exhibit divergent binding affinities in chiral environments, such as enzyme active sites .

Functional Group Reactivity :

  • Azido () and benzoyloxy () groups enable distinct downstream modifications: azides for Huisgen cycloadditions (click chemistry) and benzoyl esters for hydrolysis or transesterification .
  • The chloromethyl group () facilitates alkylation reactions, unlike the methyl ester in the target compound .

Biological Relevance :

  • The 4-fluorobenzyl moiety in the target compound is a common pharmacophore in kinase inhibitors, while trifluoromethyl () is prevalent in antiviral agents due to its metabolic resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Tert-butyl 2-methyl (2S,4S)-4-[(4-fluorobenzyl)-amino]pyrrolidine-1,2-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-Tert-butyl 2-methyl (2S,4S)-4-[(4-fluorobenzyl)-amino]pyrrolidine-1,2-dicarboxylate

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